ETHYL 6-METHYL-2-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ACETAMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE
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Overview
Description
ETHYL 6-METHYL-2-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ACETAMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is notable for its unique structure, which includes a triazinoindole moiety fused with a thienopyridine ring system. The presence of these fused rings imparts significant biological activity, making it a compound of interest in various fields of scientific research.
Preparation Methods
The synthesis of ETHYL 6-METHYL-2-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ACETAMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the Triazinoindole Moiety: This step involves the cyclization of appropriate precursors to form the triazinoindole ring system.
Introduction of the Thienopyridine Ring: The thienopyridine ring is introduced through a series of condensation reactions.
Coupling Reactions: The final step involves coupling the triazinoindole and thienopyridine moieties to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
ETHYL 6-METHYL-2-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ACETAMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the indole and thienopyridine moieties, to introduce different substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
ETHYL 6-METHYL-2-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ACETAMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits significant biological activity, making it a candidate for studies on cell proliferation and apoptosis.
Medicine: Due to its potential anticancer properties, it is being investigated for use in cancer therapy.
Mechanism of Action
The mechanism of action of ETHYL 6-METHYL-2-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ACETAMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound is known to bind to iron ions, which plays a crucial role in its biological activity. By chelating iron, the compound can inhibit cell proliferation and induce apoptosis in cancer cells. This mechanism is particularly effective in cancer cells due to their higher iron requirement compared to normal cells .
Comparison with Similar Compounds
ETHYL 6-METHYL-2-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ACETAMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE can be compared with other similar compounds, such as:
Deferoxamine: A hexadentate iron chelator used in the treatment of iron overload.
Deferasirox: A tridentate iron chelator with significant anticancer activity.
VLX600: An iron chelator with a structure similar to the triazinoindole moiety.
The uniqueness of this compound lies in its fused ring system, which imparts distinct biological properties and enhances its potential as a therapeutic agent.
Properties
IUPAC Name |
ethyl 6-methyl-2-[[2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O3S2/c1-3-31-21(30)17-13-8-9-28(2)10-15(13)33-20(17)24-16(29)11-32-22-25-19-18(26-27-22)12-6-4-5-7-14(12)23-19/h4-7H,3,8-11H2,1-2H3,(H,24,29)(H,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGVYUVDDXQYTSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C)NC(=O)CSC3=NC4=C(C5=CC=CC=C5N4)N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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